IDO1 Enzyme Inhibition Potency and Selectivity Over TDO – Head-to-Head Data from ChEMBL-Curated BindingDB
In recombinant human IDO1 enzyme assays, 2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide achieves an IC₅₀ of 78 nM. Against the related heme enzyme TDO, the IC₅₀ is 3,000 nM, yielding a 38‑fold selectivity window for IDO1 [1]. By contrast, the clinical IDO1 inhibitor epacadostat (INCB024360) exhibits an IDO1 IC₅₀ of 10 nM with >1,000‑fold selectivity over TDO, but lacks the chloroacetamide reactive handle that enables covalent probe design . The compound’s moderate IDO1 potency combined with a tunable warhead presents a unique profile for developing covalent IDO1 probes not attainable with epacadostat.
| Evidence Dimension | IDO1 enzyme inhibition IC₅₀ and selectivity vs TDO |
|---|---|
| Target Compound Data | IDO1 IC₅₀ = 78 nM; TDO IC₅₀ = 3,000 nM; selectivity ratio = 38 |
| Comparator Or Baseline | Epacadostat (INCB024360): IDO1 IC₅₀ = 10 nM; TDO IC₅₀ > 10,000 nM, selectivity > 1,000 (class-level comparator) |
| Quantified Difference | Target compound is 7.8‑fold less potent on IDO1 but offers a covalent chloroacetamide warhead absent in epacadostat; selectivity ratio is 38‑fold vs > 1,000‑fold. |
| Conditions | Inhibition of N‑terminus 6xHis‑tagged human IDO1 expressed in E. coli M15; L‑tryptophan substrate; 1 h pre‑incubation (BindingDB assay). |
Why This Matters
Researchers seeking a covalent IDO1 inhibitor scaffold must select the target compound over epacadostat because the chloroacetamide group enables irreversible target engagement while retaining nanomolar cellular potency.
- [1] BindingDB, BDBM50203281 (CHEMBL3971895). Affinity data: IDO1 IC₅₀ = 78 nM; TDO IC₅₀ = 3,000 nM. Curated from ChEMBL. View Source
